1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)sulfonylurea
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)sulfonylurea is a chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonylurea group attached to a chlorofluorophenyl and a methylphenyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)sulfonylurea typically involves several steps. One common synthetic route includes the reaction of 3-chloro-4-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)sulfonylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions vary depending on the reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)sulfonylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonylurea derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)sulfonylurea exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The sulfonylurea group is known to interact with potassium channels in pancreatic beta cells, which can influence insulin secretion and glucose metabolism.
Comparison with Similar Compounds
When compared to other sulfonylurea derivatives, 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)sulfonylurea stands out due to its unique combination of functional groups. Similar compounds include:
1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)urea: Lacks the sulfonyl group, resulting in different chemical and biological properties.
1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)sulfonamide: Contains a sulfonamide group instead of a sulfonylurea group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c1-9-2-5-11(6-3-9)22(20,21)18-14(19)17-10-4-7-13(16)12(15)8-10/h2-8H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULXJQFXILRLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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